3-Quinolinecarboxylic acid, 1-cyclopropyl-7-(4-ethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-4-oxo-, 2-o
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Overview
Description
. It is widely used in veterinary medicine to treat bacterial infections in animals.
Preparation Methods
Synthetic Routes and Reaction Conditions: . The synthesis typically involves:
Formation of the Quinolone Core: Starting with a suitable precursor, such as 1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid.
Introduction of the Piperazinyl Group: This step involves the reaction of the quinolone core with 4-ethylpiperazine under controlled conditions to form the piperazinyl derivative.
Final Modifications: Additional steps may include purification and crystallization to obtain the final product.
Industrial Production Methods: Industrial production of Enrofloxacin involves large-scale chemical synthesis using reactors and purification systems to ensure high yield and purity. The process is optimized to minimize waste and maximize efficiency, often involving continuous flow chemistry and advanced separation techniques.
Chemical Reactions Analysis
Types of Reactions: Enrofloxacin undergoes various chemical reactions, including:
Oxidation: Enrofloxacin can be oxidized to form its corresponding carboxylic acid derivatives.
Reduction: Reduction reactions can be used to modify the quinolone core structure.
Substitution Reactions: Substitution at various positions on the quinolone ring can lead to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution Reactions: Various nucleophiles and electrophiles are employed depending on the desired substitution pattern.
Major Products Formed:
Oxidation Products: Carboxylic acid derivatives of Enrofloxacin.
Reduction Products: Reduced forms of the quinolone core.
Substitution Products: Derivatives with modified substituents on the quinolone ring.
Scientific Research Applications
Enrofloxacin is extensively used in scientific research due to its antibacterial properties. Its applications include:
Chemistry: Studying the mechanisms of fluoroquinolone antibacterial activity.
Biology: Investigating the effects of Enrofloxacin on bacterial cell walls and DNA synthesis.
Medicine: Developing new antibacterial treatments for both human and veterinary medicine.
Industry: Ensuring the safety and efficacy of animal feed and water through antimicrobial treatments.
Mechanism of Action
Enrofloxacin exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, and repair. By binding to these enzymes, Enrofloxacin prevents the supercoiling of bacterial DNA, leading to bacterial cell death.
Molecular Targets and Pathways Involved:
DNA Gyrase: An enzyme that introduces negative supercoils into DNA.
Topoisomerase IV: An enzyme involved in the separation of replicated bacterial DNA.
Comparison with Similar Compounds
Ciprofloxacin: Used primarily in human medicine.
Norfloxacin: Another fluoroquinolone with a slightly different chemical structure.
Properties
CAS No. |
1241990-12-4 |
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Molecular Formula |
C26H33FN4O4 |
Molecular Weight |
484.5630232 |
Synonyms |
3-Quinolinecarboxylic acid, 1-cyclopropyl-7-(4-ethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-4-oxo-, 2-oxo-2-(1-piperidinyl)ethyl ester |
Origin of Product |
United States |
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